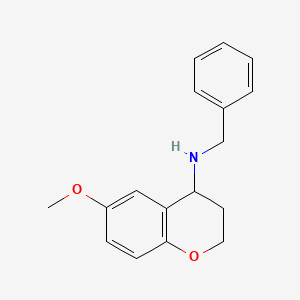
N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic organic compound with the molecular formula C17H19NO2 It is a derivative of benzopyran, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2H-chromen-4-one and benzylamine.
Reaction Conditions: The key step involves the reduction of 6-methoxy-2H-chromen-4-one to 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol.
Benzylation: The resulting 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood, cognition, and behavior. The compound may also interact with various receptors and enzymes, influencing their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-methoxy-2H-chromen-4-one: A precursor in the synthesis of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine.
Benzylamine: Another precursor used in the synthesis.
N-benzyl-4-chromanamine: A structurally similar compound with potential pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 6-position and benzylamine moiety contribute to its unique pharmacological profile, making it a valuable compound for research and development in medicinal chemistry.
Propiedades
IUPAC Name |
N-benzyl-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-14-7-8-17-15(11-14)16(9-10-20-17)18-12-13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGACUPDHORNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
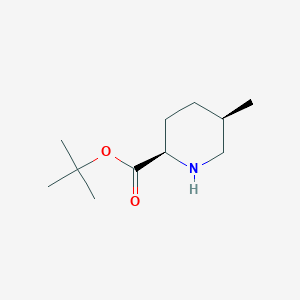
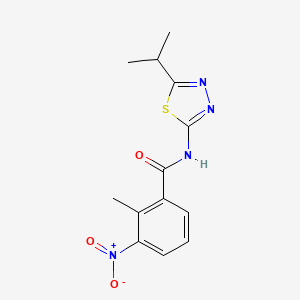
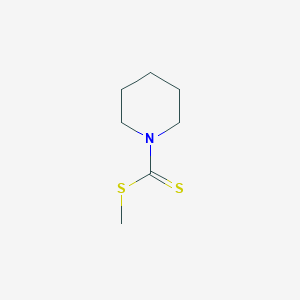
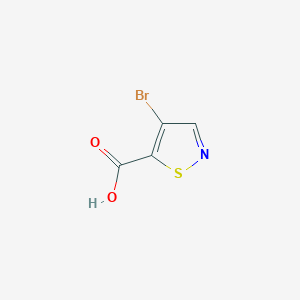
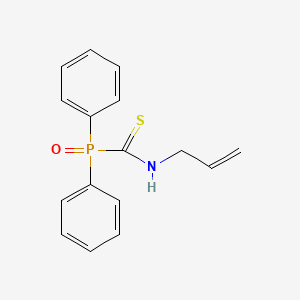
![N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2610404.png)
![5-chloro-2-methoxy-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2610405.png)
![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2610408.png)
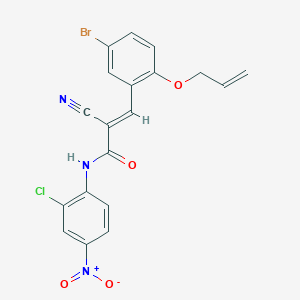
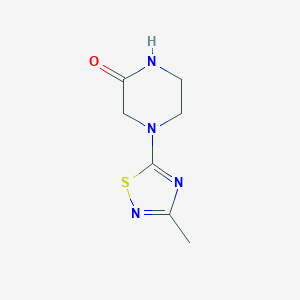
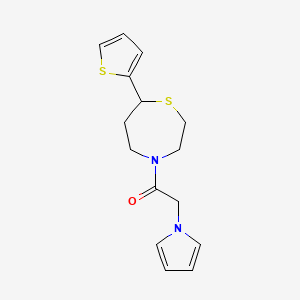
![1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B2610415.png)
![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)
